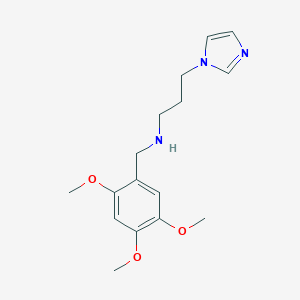
8-(morpholin-4-yl)-9-pentofuranosyl-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(morpholin-4-yl)-9-pentofuranosyl-9H-purin-6-amine, also known as 8-MOP or methoxsalen, is a naturally occurring compound found in the seeds of the Ammi majus plant. It has been used in scientific research for its ability to intercalate with DNA and inhibit DNA synthesis.
Mecanismo De Acción
8-(morpholin-4-yl)-9-pentofuranosyl-9H-purin-6-amine intercalates with DNA and forms covalent bonds with pyrimidine bases when exposed to UV radiation. This leads to the formation of DNA adducts, which inhibit DNA synthesis and induce DNA damage. This mechanism is the basis for its use in PDT and genetic research.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells when used in PDT. It has also been shown to have anti-inflammatory effects in the treatment of skin disorders. In genetic research, this compound induces DNA damage and facilitates the study of DNA repair mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 8-(morpholin-4-yl)-9-pentofuranosyl-9H-purin-6-amine is its ability to induce DNA damage in a controlled manner, which allows for the study of DNA repair mechanisms. However, its use in PDT requires exposure to UV radiation, which can be harmful to normal cells. In addition, its mutagenic properties require careful handling and disposal.
Direcciones Futuras
Future research on 8-(morpholin-4-yl)-9-pentofuranosyl-9H-purin-6-amine could focus on its use in combination with other therapies for cancer treatment, as well as its potential for use in the treatment of other diseases. Additionally, further studies could explore the mechanism of action of this compound and its effects on DNA repair mechanisms.
Métodos De Síntesis
8-(morpholin-4-yl)-9-pentofuranosyl-9H-purin-6-amine can be synthesized through a multi-step process starting with furfural and morpholine. The furfural is converted to furan-2-carboxylic acid, which is then reacted with morpholine to form 2-(morpholin-4-yl)furan. This intermediate is then reacted with 6-chloropurine to form this compound.
Aplicaciones Científicas De Investigación
8-(morpholin-4-yl)-9-pentofuranosyl-9H-purin-6-amine has been widely used in scientific research as a photosensitizer for photodynamic therapy (PDT) of cancer and other diseases. It has also been used in the treatment of skin disorders such as psoriasis and vitiligo. In addition, this compound has been used in genetic research as a mutagen to induce DNA damage and facilitate genetic studies.
Propiedades
Fórmula molecular |
C14H20N6O5 |
|---|---|
Peso molecular |
352.35 g/mol |
Nombre IUPAC |
2-(6-amino-8-morpholin-4-ylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H20N6O5/c15-11-8-12(17-6-16-11)20(13-10(23)9(22)7(5-21)25-13)14(18-8)19-1-3-24-4-2-19/h6-7,9-10,13,21-23H,1-5H2,(H2,15,16,17) |
Clave InChI |
MRRXXEGKMDBWFH-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=CN=C3N |
SMILES canónico |
C1COCCN1C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)
![4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid](/img/structure/B274375.png)
![3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B274382.png)
![N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274383.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274385.png)
![3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B274386.png)
![N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
![3-{[4-(Methylthio)benzyl]amino}-1-adamantanol](/img/structure/B274392.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B274395.png)
![2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B274399.png)

![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B274402.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B274403.png)
